Technical Guide: Scalable Synthesis of 2-Amino-N-methyl-5-nitrobenzamide
Technical Guide: Scalable Synthesis of 2-Amino-N-methyl-5-nitrobenzamide
This guide outlines the synthesis of 2-amino-N-methyl-5-nitrobenzamide (CAS 1250225-75-2), a critical intermediate in the development of PARP inhibitors, antiviral agents, and kinase inhibitors.
Executive Summary & Molecule Profile
The synthesis of 2-amino-N-methyl-5-nitrobenzamide requires precise regiochemical control to distinguish between the C-1 amide and the C-2 amine. Traditional direct amidation of 2-amino-5-nitrobenzoic acid often suffers from chemoselectivity issues (self-coupling) or requires extensive protecting group strategies.
This guide details the Isatoic Anhydride Route , widely regarded as the "Gold Standard" for its atom economy, absence of coupling reagents, and simplified workup.[1]
| Property | Data |
| Chemical Name | 2-amino-N-methyl-5-nitrobenzamide |
| CAS Number | 1250225-75-2 |
| Molecular Formula | C₈H₉N₃O₃ |
| Molecular Weight | 195.18 g/mol |
| Core Moiety | Anthranilamide (Nitro-substituted) |
| Key Application | Intermediate for PARP-1 inhibitors and anti-infectives |
Retrosynthetic Analysis
The most logical disconnection involves the amide bond.[1] However, rather than disconnecting to the free acid and amine, we utilize the 5-nitroisatoic anhydride scaffold.[1] This cyclic anhydride serves as a "masked" anthranilic acid that is pre-activated towards nucleophiles but protected against self-polymerization.[1]
Figure 1: Retrosynthetic tree highlighting the efficient disconnection to the isatoic anhydride precursor.
Primary Synthesis Pathway: The Isatoic Anhydride Route
This pathway leverages the high electrophilicity of the anhydride carbonyl.[1] Reaction with methylamine triggers a nucleophilic attack, ring opening, and spontaneous decarboxylation to yield the target amide in a single step.[1]
Reaction Mechanism[1][2][3][4][5][6]
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Nucleophilic Attack: Methylamine attacks the C-4 carbonyl of the isatoic anhydride.[1]
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Ring Opening: The tetrahedral intermediate collapses, breaking the carbamate linkage.[1]
-
Decarboxylation: The resulting carbamic acid is unstable and spontaneously loses CO₂, driving the reaction to completion and revealing the free aniline amine.[1]
Figure 2: Mechanistic flow of the aminolysis reaction.
Detailed Experimental Protocol
Scale: 10.0 g Batch Est. Yield: 85–92%[1]
Reagents:
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5-Nitroisatoic anhydride (CAS 4693-01-0): 10.0 g (48.0 mmol)
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Methylamine (33% wt. in ethanol or 40% aq.): 6.0 g (approx.[1] 1.2–1.5 eq)
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Solvent: Ethanol (absolute) or DMF (if solubility is an issue)[1]
-
Base (Optional): Triethylamine (0.1 eq) - usually not required due to amine basicity.
Step-by-Step Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (vented to a fume hood for CO₂ release), suspend 5-nitroisatoic anhydride (10.0 g) in Ethanol (100 mL) .
-
Addition: Cool the suspension to 0–5°C using an ice bath. Slowly add the Methylamine solution dropwise over 15 minutes. Note: The reaction is exothermic; control the rate to prevent temperature spikes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–5 hours.
-
Completion Check: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1] The starting anhydride spot should disappear.[1]
-
Workup:
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1][2][3] Dry in a vacuum oven at 50°C for 12 hours.
Key Process Parameters
| Parameter | Optimal Range | Impact of Deviation |
| Temperature | 20°C – 45°C | >60°C may cause dimerization or side reactions.[1] |
| Stoichiometry | 1.1 – 1.5 eq MeNH₂ | Excess amine ensures complete conversion; too much complicates workup.[1] |
| Solvent | Ethanol, DMF, DMAc | Protic solvents (EtOH) accelerate the proton transfer steps.[1] |
Alternative Pathway: Acid Chloride (Not Recommended)
While theoretically possible, converting 2-amino-5-nitrobenzoic acid to its acid chloride using SOCl₂ is risky. The free amino group is nucleophilic and will react with the acid chloride to form stable dimers or polymers (self-condensation).[1]
-
Mitigation: This route requires N-protection (e.g., acetylation) -> Acid Chloride formation -> Amidation -> Deprotection. This adds two unnecessary steps compared to the Isatoic Anhydride route.
Analytical Characterization
To validate the synthesized compound, compare analytical data against these expected values:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.6–8.8 (d, 1H, Ar-H, C6 position)
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δ 8.4–8.5 (br q, 1H, NH -Me amide)
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δ 8.0–8.1 (dd, 1H, Ar-H, C4 position)
-
δ 7.8 (br s, 2H, Ar-NH₂ , exchangeable)
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δ 6.7–6.8 (d, 1H, Ar-H, C3 position)
-
δ 2.7–2.8 (d, 3H, N-CH₃ )
-
-
Mass Spectrometry (ESI):
-
Calculated [M+H]⁺: 196.18
-
Observed [M+H]⁺: 196.2[1]
-
-
Appearance: Yellow to orange crystalline solid.[1]
Safety & Handling
-
Nitro Compounds: While this specific amide is stable, nitro-aromatics can be energetic.[1] Avoid heating dry solids above 200°C.[1]
-
CO₂ Evolution: The reaction releases carbon dioxide.[1][4] Ensure reaction vessels are not sealed tight; use a bubbler or vented line.
-
Methylamine: Toxic and volatile.[1] Handle in a well-ventilated fume hood.
References
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Synthesis of Anthranilamides via Isatoic Anhydride
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Isatoic Anhydride as a Reagent
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Compound Data (2-Amino-5-nitrobenzamide derivatives)
Sources
- 1. 2-Amino-5-nitrobenzamide | C7H7N3O3 | CID 97665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reaction of Primary Amine with Acid Anhydride Provide the general reacti.. [askfilo.com]
- 4. myttex.net [myttex.net]
- 5. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials [mdpi.com]
